Cas no 1857829-01-6 (1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one is a bicyclic heterocyclic compound featuring a chloroacetyl functional group attached to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The chloroacetyl moiety enables facile nucleophilic substitution reactions, while the rigid bicyclic framework enhances stereochemical control in subsequent transformations. Its stability under mild conditions and compatibility with a range of reagents further underscore its utility in complex molecule assembly. This compound is particularly advantageous for constructing fused heterocyclic systems or as a precursor for bioactive molecules requiring constrained geometries.
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one structure
1857829-01-6 structure
商品名:1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
CAS番号:1857829-01-6
MF:C7H10ClNO2
メガワット:175.612801074982
CID:5047540

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
    • 2-chloro-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
    • 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
    • インチ: 1S/C7H10ClNO2/c8-2-7(10)9-3-6-1-5(9)4-11-6/h5-6H,1-4H2
    • InChIKey: CPZWQRLWZJBIAG-UHFFFAOYSA-N
    • ほほえんだ: ClCC(N1CC2CC1CO2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O121166-100mg
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6
100mg
$ 95.00 2022-06-03
TRC
O121166-500mg
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6
500mg
$ 365.00 2022-06-03
Life Chemicals
F6554-1824-0.25g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
0.25g
$595.0 2023-09-06
Life Chemicals
F6554-1824-5g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
5g
$2167.0 2023-09-06
Life Chemicals
F6554-1824-0.5g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
0.5g
$627.0 2023-09-06
TRC
O121166-1g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6
1g
$ 570.00 2022-06-03
Life Chemicals
F6554-1824-2.5g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
2.5g
$1439.0 2023-09-06
Life Chemicals
F6554-1824-1g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
1g
$660.0 2023-09-06
Life Chemicals
F6554-1824-10g
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one
1857829-01-6 95%+
10g
$3034.0 2023-09-06

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one 関連文献

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1857829-01-6 and Product Name: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one

The compound with the CAS number 1857829-01-6, specifically identified by the product name 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications.

The structural framework of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one is characterized by a bicyclic system, which includes an oxa bridge and an azabridge, forming a complex three-dimensional conformation. This unique bicyclic scaffold imparts distinct steric and electronic properties to the molecule, which are critical in determining its biological activity. The presence of a chloro substituent at the 2-position of the ethanone moiety further enhances its reactivity and potential utility in synthetic chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in drug discovery and therapeutic intervention. The bicyclic structure of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one aligns well with this trend, as it offers a versatile platform for further chemical modification and functionalization. Such modifications can be tailored to optimize pharmacokinetic properties, improve bioavailability, and enhance target specificity.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex pharmacophores. The oxa bridge and azabridge provide a stable core structure that can be extended or modified to create molecules with enhanced binding affinity to biological targets. For instance, derivatives of this compound have shown promise in interactions with enzymes and receptors involved in various disease pathways, including inflammatory responses and metabolic disorders.

Recent studies have highlighted the importance of conformationally constrained molecules in drug design, particularly in the development of protease inhibitors and kinase inhibitors. The rigid bicyclic framework of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one contributes to its ability to mimic natural substrates or transition states, thereby facilitating tight binding to biological targets. This property has been exploited in the design of novel therapeutic agents that exhibit high selectivity and potency.

The chloro substituent on the ethanone moiety also plays a crucial role in modulating the reactivity of the compound. Chlorinated ketones are well-known for their versatility in organic synthesis, serving as intermediates in various transformations such as nucleophilic addition reactions, condensation reactions, and cyclization processes. These reactions are fundamental to the synthesis of more complex molecules, making 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one a valuable asset in medicinal chemistry.

In addition to its synthetic utility, this compound has shown potential biological activity in preliminary screenings. For example, derivatives have demonstrated inhibitory effects on certain enzymes implicated in cancer progression and neurodegenerative diseases. The precise mechanism of action remains an area of active investigation, but these findings underscore the importance of exploring its pharmacological profile further.

The development of computational models has significantly accelerated the process of identifying promising candidates for experimental validation. Advanced computational techniques, such as molecular docking simulations and quantum mechanical calculations, have been employed to predict the binding interactions between 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one and various biological targets. These studies have provided valuable insights into optimizing its structure for improved efficacy.

The integration of machine learning algorithms into drug discovery pipelines has further enhanced our ability to design novel molecules with desired properties. By leveraging large datasets containing structural and activity information, machine learning models can predict the potential bioactivity of compounds like 1-(2-Oxa-5-azabicyclo[2.2.1]heptan -5 -yl)- oundro ethane - ione , thereby streamlining the development process.

Future research directions may focus on exploring synthetic pathways that yield enantiomerically pure forms of this compound or its derivatives. Chiral drugs often exhibit improved pharmacological profiles due to their selective interaction with specific enantiomers of biological targets. The development of efficient chiral synthesis methods would be instrumental in realizing this potential.

The environmental impact of pharmaceutical manufacturing processes is also an important consideration in modern drug discovery efforts。 Sustainable synthetic routes that minimize waste generation and energy consumption are increasingly being prioritized。 Innovations such as flow chemistry and biocatalysis may offer solutions for producing compounds like undro ethane - ione more efficiently while reducing their ecological footprint。

In conclusion, undro ethane - ione represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural features, including its bicyclic framework, chloro substituent,and potential for functionalization, make it a valuable tool for developing novel therapeutic agents。 As our understanding continues to evolve, this compound will undoubtedly play an important role in advancing treatments for various diseases。

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